Bendamustine Bis-mercapturic Acid-d6

Description

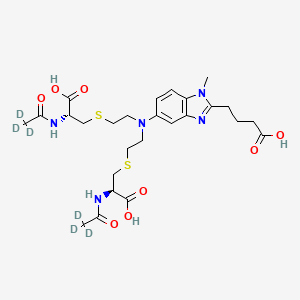

Bendamustine Bis-mercapturic Acid-d6 (CAS: 1356930-62-5) is a deuterium-labeled analog of bendamustine, a bifunctional alkylating agent used in chemotherapy for hematologic malignancies. This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify bendamustine and its metabolites in pharmacokinetic and metabolic studies . Its molecular formula, C₂₆H₃₁D₆N₅O₈S₂, includes six deuterium atoms strategically positioned to maintain isotopic stability while minimizing interference with analytical detection . Produced by Toronto Research Chemicals (TRC) and distributed globally through partners like Wuhan Aimijie Technology and Shanghai Yu Bo Bio, it is available in research-grade (GR) purity (≥98%) in quantities ranging from 1 mg to 5 mg .

Properties

IUPAC Name |

4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNDPUOARKGRL-GFRDMBKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation in Bendamustine Bis-mercapturic Acid-d6 is achieved through one of two primary routes:

-

Post-synthetic Isotopic Exchange : Reacting the non-deuterated compound with deuterated reagents (e.g., ) under controlled pH and temperature to replace labile hydrogens. This method is limited to compounds with exchangeable protons, such as amine or hydroxyl groups.

-

Synthesis from Deuterated Precursors : Using deuterium-enriched starting materials during the chemical synthesis. For example, deuterated benzimidazole intermediates or deuterated N-acetylcysteine (NAC) may be employed to introduce stable isotopic labels at non-exchangeable positions.

The latter approach is preferred for Bendamustine Bis-mercapturic Acid-d6 due to the need for isotopic stability under physiological conditions.

Table 1: Key Reagents for Deuterium Incorporation

Mercapturic Acid Conjugation

The bis-mercapturic acid moiety is introduced via glutathione (GSH) conjugation followed by enzymatic processing. In vitro, this involves:

-

Glutathione Conjugation : Bendamustine reacts with glutathione in the presence of glutathione S-transferase (GST), forming a bendamustine-GSH adduct.

-

Enzymatic Hydrolysis : The GSH adduct is sequentially hydrolyzed by γ-glutamyltranspeptidase and dipeptidases to yield the cysteine conjugate.

-

N-Acetylation : The cysteine conjugate undergoes N-acetylation using acetyl-CoA, producing the mercapturic acid derivative.

For the deuterated analog, deuterated NAC (N-acetylcysteine-d3) is substituted in the final step to ensure six deuterium atoms are retained in the product.

Purification and Characterization

Post-synthesis purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient elution system (acetonitrile/water with 0.1% formic acid). Critical quality control parameters include:

Table 2: Analytical Specifications for Bendamustine Bis-mercapturic Acid-d6

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Isotopic purity | LC-MS/MS | ≥98% D |

| Chemical purity | HPLC-UV (254 nm) | ≥95% |

| Residual solvents | Gas chromatography | ≤0.1% (v/v) |

Formulation and Stability Considerations

Bendamustine Bis-mercapturic Acid-d6 is typically supplied as a neat solid or in solution. Key formulation guidelines include:

Table 3: Stability Profile Under Various Conditions

| Condition | Stability Duration | Degradation Products |

|---|---|---|

| -80°C (lyophilized) | 6 months | <2% |

| 4°C (aqueous solution) | 48 hours | Mercapturate hydrolysis |

| Room temperature | 3 hours | Oxidation to sulfoxide |

Challenges in Large-Scale Synthesis

-

Isotopic Dilution : Trace protons in reagents or solvents may dilute deuterium content. Rigorous drying of solvents and use of deuterated reaction media mitigate this risk.

-

Byproduct Formation : Competing reactions during conjugation (e.g., over-acetylation) necessitate precise stoichiometric control of NAC and reaction time.

Applications in Pharmacokinetic Studies

Bendamustine Bis-mercapturic Acid-d6 is utilized as an internal standard in LC-MS/MS assays to quantify bendamustine metabolites in plasma. Its deuterated structure eliminates matrix effects, enabling a linear dynamic range of 1–1000 ng/mL with a limit of quantification (LOQ) of 0.5 ng/mL .

Chemical Reactions Analysis

Types of Reactions: Bendamustine Bis-mercapturic Acid-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Pharmacokinetics and Metabolism

Bendamustine Metabolism

Bendamustine is metabolized into several metabolites, with Bendamustine Bis-mercapturic Acid-d6 being one of the significant products. Understanding the metabolic pathways of bendamustine is crucial for optimizing its therapeutic efficacy and minimizing toxicity. The compound is primarily processed by glutathione conjugation, leading to the formation of mercapturic acids that can be detected in biological samples.

Research Findings

Studies have shown that monitoring Bendamustine Bis-mercapturic Acid-d6 levels can provide insights into individual patient metabolism and drug clearance rates. This information is vital for tailoring treatment regimens to enhance efficacy and reduce adverse effects. For instance, a study indicated that patients with slower metabolic rates may require dose adjustments to achieve optimal therapeutic outcomes .

Therapeutic Monitoring

Biomarker Potential

Bendamustine Bis-mercapturic Acid-d6 serves as a potential biomarker for assessing exposure to bendamustine in clinical settings. By measuring its levels in urine or plasma, clinicians can evaluate patient compliance and exposure levels, which are critical for determining the risk of toxicity and therapeutic response.

Case Studies

Several case studies have documented the utility of this biomarker in clinical practice. For example, a retrospective analysis involving patients undergoing treatment with bendamustine highlighted how monitoring Bendamustine Bis-mercapturic Acid-d6 correlated with clinical outcomes and adverse events . In one notable case, elevated levels of this metabolite were associated with increased incidence of nephrogenic diabetes insipidus, prompting further investigation into the relationship between drug metabolism and side effects .

Safety Assessments

Adverse Event Monitoring

The application of Bendamustine Bis-mercapturic Acid-d6 extends to safety assessments in clinical trials and post-marketing surveillance. By analyzing the incidence of adverse events in relation to metabolite levels, researchers can identify potential risk factors associated with bendamustine therapy.

Post-Marketing Studies

Recent post-marketing studies have utilized data from adverse event reporting systems to evaluate the safety profile of bendamustine. These studies have shown that patients with higher concentrations of Bendamustine Bis-mercapturic Acid-d6 experienced a higher frequency of specific side effects, such as hematologic toxicities and infections . This correlation underscores the importance of pharmacokinetic monitoring in improving patient safety.

Mechanism of Action

The mechanism of action of Bendamustine Bis-mercapturic Acid-d6 is similar to that of Bendamustine. Bendamustine is a nitrogen mustard drug that forms electrophilic alkyl groups capable of covalently bonding to DNA. This leads to intra- and inter-strand crosslinks, resulting in cell death . Bendamustine can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .

Comparison with Similar Compounds

Table 1: Key Characteristics of Bendamustine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |

|---|---|---|---|---|

| Bendamustine Bis-mercapturic Acid | 956344-34-6 | C₂₆H₃₇N₅O₈S₂ | 617.77 | Metabolite profiling in urine/bile |

| Bendamustine Bis-mercapturic Acid-d6 | 1356930-62-5 | C₂₆H₃₁D₆N₅O₈S₂ | 617.77 | Internal standard for LC-MS quantification |

| Bendamustine-d4 | Unavailable | C₁₆H₁₆D₄Cl₃N₃O₂ | 400.76 | Parent drug pharmacokinetic studies |

| [²H₈]-Bendamustine | 16506-27-7 | C₁₆H₁₈D₈Cl₃N₃O₂ | 404.78 | High-sensitivity drug monitoring |

| Bendamustine M3-D5 Hydrochloride | NA | C₁₆H₁₉D₅Cl₃N₃O₂ | 401.47 | Quantifying oxidative metabolites |

Key Observations :

- Deuterium Substitution: The six deuterium atoms in Bendamustine Bis-mercapturic Acid-d6 enhance isotopic resolution in LC-MS compared to analogs like Bendamustine-d4 (4 deuteriums) or [²H₈]-Bendamustine (8 deuteriums). This reduces signal overlap with non-deuterated metabolites .

- Functional Role: Unlike Bendamustine Bis-mercapturic Acid (non-deuterated), which directly measures mercapturate-conjugated metabolites, the deuterated version eliminates matrix effects in biological samples, ensuring analytical accuracy .

- Stability and Handling : Bendamustine Bis-mercapturic Acid-d6 has a short shelf life and requires controlled storage (-20°C), unlike more stable analogs like Bendamustine-d4 .

Pharmacokinetic and Metabolic Relevance

- Metabolite Tracking : The bis-mercapturic acid moiety in Bendamustine Bis-mercapturic Acid-d6 mimics glutathione-adducted metabolites, critical for studying detoxification pathways in hepatic and renal tissues .

- Clinical Utility : In contrast to Bendamustine M3-D5 Hydrochloride (which tracks oxidation products), this compound is indispensable for assessing mercapturate excretion, a biomarker for bendamustine-induced nephrotoxicity .

Supplier and Regulatory Considerations

- Pricing and Availability: Bendamustine Bis-mercapturic Acid-d6 is more costly (e.g., ~4,850 CNY/50 mg from Shanghai Yuan Ye Bio) compared to non-deuterated analogs due to complex synthesis and isotopic certification .

- Regulatory Status : Classified as a controlled product, it requires permits for international shipping, unlike Bendamustine-d4 .

Biological Activity

Bendamustine Bis-mercapturic Acid-d6 is a stable isotope-labeled metabolite of bendamustine, a chemotherapeutic agent used primarily in the treatment of hematological malignancies. This article explores its biological activity, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C26D6H31N5O8S2

- Molecular Weight : 617.768 g/mol

- CAS Number : 1356930-62-5

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of deuterium (D) isotopes enhances the stability and detection of this metabolite in biological studies.

Metabolic Pathways

Bendamustine undergoes extensive metabolism in the body, primarily through the mercapturic acid pathway. This pathway facilitates the conjugation of reactive metabolites with glutathione, leading to the formation of mercapturic acids, which are then excreted in urine. The identification of these metabolites is crucial for understanding the drug's pharmacokinetics and potential toxicity.

Key Metabolites

- Bendamustine : The parent compound, an alkylating agent that forms DNA crosslinks.

- Bendamustine Bis-mercapturic Acid-d6 : A stable metabolite detected in urine, useful for pharmacokinetic studies.

Pharmacokinetics

Recent studies have focused on the pharmacokinetic profile of bendamustine and its metabolites, including Bendamustine Bis-mercapturic Acid-d6. Key findings include:

- Absorption : Bendamustine is rapidly absorbed following intravenous administration.

- Distribution : The drug is widely distributed in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : Predominantly hepatic, involving cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine, with Bendamustine Bis-mercapturic Acid-d6 being a major urinary metabolite.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 30 minutes |

| Peak plasma concentration | 20 ng/ml (after IV) |

| Urinary excretion | Major metabolite |

Biological Activity

Bendamustine Bis-mercapturic Acid-d6 exhibits several biological activities that are significant for both therapeutic applications and safety assessments:

- Antitumor Activity : As a metabolite of bendamustine, it retains some level of antitumor activity due to its role in the drug's overall pharmacological effects.

- Toxicological Profile : Understanding its metabolic products helps assess potential toxicities associated with bendamustine therapy.

- Biomarker Potential : The detection of Bendamustine Bis-mercapturic Acid-d6 in urine serves as a biomarker for exposure and metabolic monitoring in patients undergoing treatment.

Study on Metabolite Profiling

A study conducted on cancer patients receiving bendamustine therapy analyzed urine samples for metabolite profiling. It identified Bendamustine Bis-mercapturic Acid-d6 as a significant metabolite, providing insights into the drug's metabolism and aiding in therapeutic monitoring .

Stability and Detection

Research has shown that Bendamustine Bis-mercapturic Acid-d6 remains stable under various conditions, making it an ideal candidate for pharmacokinetic studies using advanced techniques such as mass spectrometry .

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing Bendamustine Bis-mercapturic Acid-d6, and how do they ensure isotopic purity?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) is critical for verifying isotopic purity. Deuterium incorporation (≥98%) is confirmed by comparing fragmentation patterns with non-deuterated analogs. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to validate structural integrity, focusing on shifts in deuterated positions (e.g., methyl groups) .

- Data Validation : Quantify isotopic enrichment using area-under-the-curve ratios for deuterated vs. non-deuterated peaks in chromatograms. Reproducibility requires triplicate measurements with ≤5% relative standard deviation (RSD) .

Q. How is Bendamustine Bis-mercapturic Acid-d6 synthesized, and what are the critical quality control (QC) checkpoints?

- Synthesis Protocol : The compound is synthesized via nucleophilic substitution of Bendamustine with deuterated N-acetylcysteine derivatives. Key steps include pH-controlled reaction conditions (pH 7.4, 37°C) to prevent hydrolysis and ensure regioselective conjugation .

- QC Checkpoints :

- Purity : ≥95% by HPLC-UV (λ = 254 nm).

- Isotopic Integrity : Confirm deuterium retention post-synthesis using LC-MS/MS .

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for Bendamustine Bis-mercapturic Acid-d6 when used as an internal standard?

- Analytical Strategy :

- Matrix Effects : Validate recovery rates (85–115%) in biological matrices (plasma, urine) using standard addition methods. Ion suppression in LC-MS/MS is mitigated via matrix-matched calibration curves .

- Cross-Validation : Compare PK parameters (e.g., clearance, AUC) across multiple studies. Discrepancies >20% require re-evaluation of extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) .

Q. What experimental designs optimize the detection of Bendamustine Bis-mercapturic Acid-d6 in complex biological systems?

- Study Design :

- In Vivo Models : Administer deuterated compound to rodents (dose: 50 mg/kg) and collect serial plasma samples (0–24 hr). Use stable isotope-labeled internal standards (SIL-IS) to correct for batch variability .

- In Vitro Systems : Incubate with human liver microsomes (HLMs) to assess metabolic stability. Monitor demethylation and glutathione conjugation pathways via LC-MS/MS .

Q. How do researchers address challenges in quantifying low-abundance Bendamustine Bis-mercapturic Acid-d6 metabolites in heterogeneous tumor microenvironments?

- Advanced Techniques :

- Microsampling : Use laser-capture microdissection to isolate tumor regions for targeted metabolomics.

- Sensitivity Enhancement : Employ nano-LC coupled with ion mobility spectrometry (IMS) to improve detection limits (LOD: 0.1 pg/mL) .

Methodological Considerations for Data Contradictions

Q. What strategies validate conflicting reports on Bendamustine Bis-mercapturic Acid-d6’s role in drug-drug interaction (DDI) studies?

- Case Study : In a 2025 PK study, co-administration with rituximab showed no DDI (p > 0.05 for AUC differences). Contradictory findings may arise from:

- CYP450 Modulation : Assess hepatic CYP3A4/2B6 activity via fluorogenic substrates in HLMs .

- Protein Binding : Use equilibrium dialysis to measure free fraction changes (±10% threshold for significance) .

Tables of Key Data

| Parameter | Specification | Reference |

|---|---|---|

| Deuterium Incorporation | ≥98% (LC-MS/MS) | |

| HPLC Purity | ≥95% (λ = 254 nm) | |

| Stability | ≤5% degradation at 40°C/4 weeks | |

| LOD (nano-LC-IMS) | 0.1 pg/mL |

Guidance for Experimental Replicability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.